molecular formula C8H18F2Si B1600918 DI-Tert-butyldifluorosilane CAS No. 558-63-4

DI-Tert-butyldifluorosilane

Cat. No.: B1600918
CAS No.: 558-63-4
M. Wt: 180.31 g/mol
InChI Key: WGAZDTADWBWCGU-UHFFFAOYSA-N
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Description

DI-Tert-butyldifluorosilane, with the chemical formula C8H18F2Si, is a silicon-containing compound widely used in various chemical processes. It is known for its reactivity and serves as an intermediate in the synthesis of numerous organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butyldifluorosilane typically involves the reaction of tert-butyllithium with this compound at low temperatures, around -78°C . This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: DI-Tert-butyldifluorosilane undergoes various chemical reactions, including nucleophilic substitution and oxidation .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Di-tert-butylfluorosilane
  • Di-tert-butylchlorosilane
  • Di-tert-butylbromosilane

Comparison: DI-Tert-butyldifluorosilane is unique due to its difluoro functional group, which imparts distinct reactivity compared to its chloro and bromo counterparts. This makes it particularly valuable in specific synthetic applications where fluorine atoms are desired .

Properties

IUPAC Name

ditert-butyl(difluoro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAZDTADWBWCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460828
Record name DI-TERT-BUTYLDIFLUOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-63-4
Record name DI-TERT-BUTYLDIFLUOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-t-butyldifluorosilane
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Synthesis routes and methods

Procedure details

Di-tert-butyldifluorosilane was prepared according to the procedure of B. Rempfer et al., J. Am. Chem. Soc. 1986, 108, 3893-3897. Following the general procedure of Example 7, di-tert-butyl(1-hydroxy-1-methylethyl)methylsilane was prepared from di-tert-butyldifluorosilane (11.8 g, 65.4 mmol), ethoxyvinyl lithium (prepared from ethyl vinyl ether (4.68 g, 64.9 mmol) and tert-butyl lithium (1.6 M in pentane, 40.6 ml, 65.0 mmol)) in THF (100 ml)) and methyl lithium (1.6 M in Et2O, 280 ml, 448 mmol). The crude product was distilled twice to furnish at 57° C./1.7 mbar 2.10 g (14%) of di-tert-butyl(1-ethoxyvinyl)methylsilane, of which 2.00 g (8.76 mmol) were hydrolysed with acetone/1 N HCl (2:1, 10 ml). Purification by silica-gel chromatography (silica-gel 35-70 μm, hexane/EtOAc, 9:1) followed by bulb-to-bulb distillation (120° C., 80 mbar) afforded 0.93 g (53%) of acetyl(di-tert-butyl)methylsilane (m.p. 35° C.), of which 0.90 g (4.49 mmol) was reacted with methyl lithium (1.6 M in Et2O, 60.0 ml, 96.0 mmol) according to Example 1 to furnish after purification by repeated silica-gel flash chromatography (silica-gel 15-40 μm, hexane/EtOAc, 9:1) 204 mg (21%) of the odoriferous title compound (m.p. 122-123° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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